![molecular formula C11H17NO4 B2674921 N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide CAS No. 1698427-59-6](/img/structure/B2674921.png)
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves two critical steps: 1) oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and 2) reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Chemical Reactions Analysis
The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .Scientific Research Applications
- Arsine Compounds : Research has shown that certain arsine derivatives of 4-hydroxy-2-quinolone significantly inhibit the growth of human hepatoma cell lines, such as HepG2. These effects are dose-dependent and indicate potential anti-tumor activity .
- Quinolones : The parent heterocycle, quinolone, has been isolated from natural sources. For example, quinine (derived from Cinchona bark) and its derivatives have been used to treat conditions like nocturnal leg cramps and arthritis. Quinolones also play a role in antimalarial treatments .
- 2-Hydroxyquinoline and 4-Hydroxyquinoline : These compounds, isolated from plant sources, exist as 2(1H)-quinolone and 4(1H)-quinolone, respectively. Animals and bacterial species also produce quinolone derivatives, such as 2,4-dihydroxyquinoline (DHQ) .
- Four- to Seven-Membered Heterocycles : Researchers have explored synthetic approaches using 4-hydroxy-2-quinolone to create related heterocycles. These heterocycles often exhibit unique biological activities. The compound serves as a valuable building block for the synthesis of fused ring systems .
- Anti-HIV Activity : Certain derivatives of 4-hydroxy-2-quinolone have been screened for their anti-HIV activity against HIV-1 and HIV-2 strains. These studies highlight its potential in antiviral research .
Antitumor Activity
Biological and Pharmacological Activities
Synthesis of Heterocycles
Other Applications
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYVWCZMOOBGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=COC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide |
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